molecular formula C18H21NO7S B15108779 5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid

5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid

Cat. No.: B15108779
M. Wt: 395.4 g/mol
InChI Key: QSORVBILRMTYCF-UHFFFAOYSA-N
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Description

5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction between 3,4-dimethoxyphenethylamine and sulfamoyl chloride under basic conditions to form the sulfamoyl intermediate.

    Coupling with Methoxybenzoic Acid: The sulfamoyl intermediate is then coupled with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}-2-methoxybenzoic acid: Similar structure but with a carbamoyl group instead of a sulfamoyl group.

    5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid is unique due to the presence of both sulfamoyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21NO7S

Molecular Weight

395.4 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methoxybenzoic acid

InChI

InChI=1S/C18H21NO7S/c1-24-15-7-5-13(11-14(15)18(20)21)27(22,23)19-9-8-12-4-6-16(25-2)17(10-12)26-3/h4-7,10-11,19H,8-9H2,1-3H3,(H,20,21)

InChI Key

QSORVBILRMTYCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C(=O)O

Origin of Product

United States

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